4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid
Description
Properties
IUPAC Name |
4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c7-5(8,9)1-3(4(13)14)2-6(10,11)12/h3H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIVGDDISROWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
| Step | Reaction Description | Reagents & Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Substitution reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate | Base catalyst (e.g., sodium hydride), temperature 65–70 °C, molar ratio diethyl malonate: trifluoroethyl tosylate = 1:1.0–1.2 | Formation of 2-(2,2,2-trifluoroethyl)-diethyl malonate |
| 2 | Decarboxylation of substituted malonate | Controlled heating, extraction with ethyl acetate or dichloromethane, washing, drying | 4,4,4-Trifluoroethyl butyrate (ethyl ester) |
| 3 | Reduction of ester to alcohol or further oxidation to acid | Catalytic reduction (e.g., using catalytic hydrogenation or hydride reagents), solvent methanol or tetrahydrofuran, temperature ~65 °C | 4,4,4-Trifluorobutanol or further oxidized to target acid |
Notes on This Method
- The process avoids expensive raw materials like trifluoroacetic acid or lithium aluminum hydride.
- The solvents used (methanol, tetrahydrofuran, ethyl acetate) are recyclable and environmentally friendly.
- Yields are high, with the product purity suitable for industrial applications.
- Post-reaction workup includes neutralization, extraction, drying, and distillation to isolate pure compounds.
Alternative Method: Grignard Reagent Approach with 2-Bromoethanol Derivatives
Another reported method synthesizes trifluorobutanol derivatives (which can be further oxidized to acids) starting from 2-bromoethanol:
Process Highlights
- Preparation of 2-(4,4,4-trifluorobutoxy) tetrahydropyran intermediates by reaction of 2-bromoethanol with trifluoroalkyl reagents.
- Use of Grignard reagents prepared from trifluoroethyl methanesulfonates in tetrahydrofuran at low temperatures (-10 to 0 °C).
- Subsequent hydrolysis and extraction steps to obtain crude trifluorobutanol.
- Final purification by distillation, collecting fractions boiling at 123–125 °C to yield high-purity trifluorobutanol.
Advantages
- Shorter operational path and milder reaction conditions.
- Avoids expensive and hazardous reagents.
- Suitable for industrial-scale production due to simplicity and cost-effectiveness.
Research Findings on Large-Scale Preparation and Enantiomeric Purity
While the above methods focus on the acid and alcohol forms, related research on fluorinated amino acid derivatives (e.g., 2-amino-4,4,4-trifluorobutanoic acid) provides insight into scalable asymmetric synthesis techniques that may be adapted for related acid compounds.
- Use of recyclable chiral auxiliaries and nickel(II) complexes enables large-scale (>150 g) asymmetric synthesis.
- Alkylation with trifluoroethyl iodide under basic conditions followed by complex disassembly yields enantiomerically pure trifluorobutanoic acid derivatives.
- The process is reproducible and scalable for pharmaceutical applications.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Advantages | Industrial Suitability |
|---|---|---|---|---|---|
| Diethyl Malonate Substitution & Decarboxylation | Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate | Substitution, decarboxylation, reduction | Base catalyst, 65–70 °C, methanol/THF solvents | Low cost, high yield, environmentally friendly | High |
| Grignard Reagent Approach | 2-Bromoethanol, trifluoroethyl methanesulfonates | Grignard formation, hydrolysis, distillation | Low temp (-10 to 0 °C), THF solvent | Short path, mild conditions, cost-effective | High |
| Asymmetric Synthesis (Related) | Glycine Schiff base, CF3–CH2–I | Ni(II) complex alkylation, chiral auxiliary recycling | Basic conditions, scalable | Enantiomeric purity, scalable | Pharmaceutical scale |
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid suggest several potential applications in drug development and pharmacology:
- Drug Design : The compound's lipophilicity may enhance the bioavailability of therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors can be studied to develop new drugs with improved efficacy and reduced side effects.
- Metabolic Studies : Understanding the metabolic pathways of this compound can provide insights into its stability and interactions within biological systems. This knowledge is crucial for assessing its safety and effectiveness as a pharmaceutical agent.
Materials Science
Fluorinated compounds like this compound are often employed in materials science due to their unique properties:
- Polymer Synthesis : The compound can serve as a precursor for the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.
- Coatings and Adhesives : Its chemical properties may allow it to be used in formulating advanced coatings and adhesives that require high performance under extreme conditions.
Environmental Chemistry
The environmental impact of fluorinated compounds is a growing area of research:
- Biodegradation Studies : Investigating the biodegradability of this compound can help assess its environmental risks. Understanding how such compounds break down in nature is critical for developing safer alternatives.
- Analytical Chemistry : The compound may be used as a standard in analytical methods aimed at detecting fluorinated pollutants in environmental samples.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related fluorinated butanoic acids:
Acidity and Reactivity
The trifluoroethyl group at position 2 in the target compound significantly lowers the pKa compared to non-fluorinated analogs. For example:
- This compound: Estimated pKa ~1.5–2.0 due to dual electron-withdrawing -CF₃ groups.
- 4,4,4-Trifluoro-2,2-dimethylbutanoic acid: Higher pKa (~3.5–4.0) due to the absence of fluorine at C2 .
- 2-Ethyl-4,4,4-trifluoro-3-hydroxybutanoic acid: pKa ~2.8–3.5; hydroxyl group introduces hydrogen bonding but less acidity than trifluoroethyl derivatives .
Biological Activity
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid is a fluorinated carboxylic acid notable for its unique trifluoromethyl groups. These groups enhance the compound's lipophilicity and metabolic stability, making it a subject of interest in various biological and chemical applications. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C6H6F6O2
- Molecular Weight : 210.07 g/mol
- Structure : The compound features two trifluoromethyl groups attached to a butanoic acid backbone.
Biological Activity
The biological activity of this compound is primarily influenced by its structural characteristics:
- Lipophilicity : The presence of multiple fluorine atoms increases the lipophilicity of the compound, which can enhance its ability to penetrate biological membranes and interact with cellular targets.
- Metabolic Stability : Fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts. This characteristic can lead to prolonged action in biological systems.
-
Potential Therapeutic Applications :
- Antiviral Activity : Similar fluorinated compounds have shown efficacy against various viral targets. For instance, the trifluoromethyl group has been associated with enhanced potency in inhibiting viral replication.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors due to its structural properties. Research into its binding affinity could reveal potential therapeutic roles.
Table 1: Comparison of Biological Activities in Related Fluorinated Compounds
Case Study: Antiviral Properties
Research into similar trifluoromethyl-containing compounds has demonstrated significant antiviral activity. For example, Tecovirimat has been shown to inhibit viral DNA replication effectively. The structural similarities suggest that this compound may exhibit analogous properties.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step organic reactions that leverage its functional groups for creating derivatives with modified properties. Understanding its interaction with biological targets is crucial for elucidating its pharmacokinetics and pharmacodynamics.
Q & A
Q. What are the standard synthetic routes for preparing 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid?
Synthesis typically involves multi-step fluorination and carboxylation. A common approach includes using trifluoroethyl precursors under inert atmospheres (e.g., dioxane at 90°C) with catalysts like potassium acetate, followed by acid workup . For analogous fluorinated acids, yields are optimized by controlling reaction time and temperature, as seen in methods for 2-(2,4,5-trifluorophenyl)acetic acid synthesis .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorine environments and structural integrity .
- Mass spectrometry (exact mass determination) to verify molecular weight and fragmentation patterns .
- Melting point analysis (comparison with literature values for similar fluorinated acids, e.g., 287.5–293.5°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) .
Q. What physicochemical properties are relevant for experimental handling?
- Solubility : Fluorinated acids often exhibit limited solubility in polar solvents; DMSO or THF are typical choices .
- Stability : Fluorine substitution enhances thermal stability, but hygroscopicity may require anhydrous storage .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Factorial design allows simultaneous variation of parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ design (three factors at two levels) can identify interactions affecting yield, as applied in membrane separation technologies . Post-optimization, response surface methodology refines conditions for scalability .
Q. What mechanistic insights explain the reactivity of the trifluoroethyl group in this compound?
Fluorine’s strong electron-withdrawing effect stabilizes adjacent carbocations, influencing reaction pathways (e.g., nucleophilic substitutions). Comparative studies of 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives suggest that fluorine positioning alters acidity and hydrogen-bonding interactions .
Q. How can contradictions in reported bioactivity data be resolved?
Systematic meta-analysis of prior studies (e.g., antimicrobial assays) should account for variables like purity (>95% by HPLC), solvent effects, and cell line specificity . Replicating experiments under standardized protocols (e.g., CLSI guidelines) minimizes discrepancies .
Q. What safety protocols are essential for handling fluorinated carboxylic acids?
- Use PPE (gloves, goggles, fume hood) to prevent skin/eye contact .
- Neutralize waste with sodium bicarbonate before disposal to avoid releasing acidic vapors .
- Monitor air quality for volatile fluorinated byproducts using IR spectroscopy .
Methodological & Theoretical Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery?
Link its fluorinated structure to pharmacophore models targeting enzymes like kinases or proteases. For example, 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives are explored as kinase inhibitors, leveraging fluorine’s metabolic stability .
Q. What process control strategies ensure reproducibility during scale-up?
Implement real-time monitoring (e.g., in-line FTIR for reaction progress) and automated temperature/pH adjustments, as applied in membrane separation and fuel engineering research . Statistical process control (SPC) charts can detect deviations in yield or purity during pilot-scale production .
Q. How does fluorine substitution impact computational modeling of this compound?
Density Functional Theory (DFT) calculations reveal enhanced electrostatic potential near fluorine atoms, affecting binding affinities. Compare with NIST data for fluorinated aldehydes to validate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
